N-アミノロダニン

概要

説明

エバーニマイシン(化学名:SCH27899)は、オルソマイシン系抗生物質に属します。 Micromonospora carbonaceaeから分離され、”Ziracin”という商品名で治療薬として評価されています 。 特に、エバーニマイシンは、バンコマイシン耐性腸球菌、メチシリン耐性黄色ブドウ球菌、ペニシリン耐性肺炎球菌を含む、さまざまなグラム陽性菌に対して強い活性を示します .

2. 製法

合成経路:: エバーニマイシンの合成経路は、文献では広く記載されていません。 Micromonospora carbonaceaeを用いた発酵によってエバーニマイシンが生産されることは知られています 。 特定の合成工程の詳細については、機密事項として公開されていません。

工業生産:: エバーニマイシンの工業生産には、生産株の大規模発酵、それに続く抽出と精製が含まれます。 具体的な工業的方法は機密情報ですが、収量と純度は治療基準を満たすように最適化されています。

科学的研究の応用

Chemistry::

- Evernimicin’s unique structure and activity make it an intriguing subject for chemical studies. Researchers explore its reactivity, stereochemistry, and potential modifications.

- Evernimicin’s antibacterial properties have led to investigations in treating multidrug-resistant strains. Its efficacy against gram-positive pathogens makes it valuable in clinical settings.

- Research focuses on optimizing dosages, minimizing side effects, and understanding its pharmacokinetics.

- Evernimicin’s potential as an industrial antibiotic prompts studies on large-scale production, cost-effectiveness, and formulation.

作用機序

エバーニマイシンはリボソーム、特に23SリボソームRNA(rRNA)内の新規部位を標的としています 。 翻訳中のペプチジル転移酵素活性を阻害することにより、タンパク質合成を阻害します。 具体的な分子標的と関与する経路は、まだ調査中です。

生化学分析

Biochemical Properties

It is known that N-Aminorhodanine can react with aldehydes to form either 5-[(aryl)alkylidene]-substituted products or Schiff bases or derivatives substituted at both the 3-amino group and the 5-methylene group, depending on the reaction conditions .

Cellular Effects

Some studies have shown that derivatives of N-Aminorhodanine have cytotoxic effects on A549 lung cancer cells and Hdfn normal cells . These studies suggest that N-Aminorhodanine and its derivatives could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that N-Aminorhodanine can form various derivatives through reactions with aldehydes . These derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Some studies have shown that synthetic compounds derived from N-Aminorhodanine showed different effects at 24, 48, and 72 hours . This suggests that the effects of N-Aminorhodanine and its derivatives may change over time in laboratory settings.

準備方法

Synthetic Routes:: The synthetic routes for evernimicin are not widely documented in the literature. it is known that evernimicin is produced by fermentation using Micromonospora carbonaceae . Further details on the specific synthetic steps remain proprietary.

Industrial Production:: Industrial production of evernimicin involves large-scale fermentation of the producing strain, followed by extraction and purification. The exact industrial methods are confidential, but the yield and purity are optimized to meet therapeutic standards.

化学反応の分析

エバーニマイシンは、さまざまな化学反応を受けますが、具体的な詳細は限られています。 酸化、還元、置換などの反応が考えられます。 残念ながら、これらの反応における一般的な試薬や条件は公表されていません。 これらの変換中に形成される主な生成物は、未公開です。

4. 科学研究への応用

化学::- エバーニマイシンは、その独自の構造と活性により、化学研究の興味深い対象となっています。 研究者たちは、その反応性、立体化学、および潜在的な修飾を調査しています。

- エバーニマイシンの抗菌特性により、多剤耐性菌の治療に関する調査が進められています。 グラム陽性病原体に対するその有効性により、臨床現場で非常に価値のあるものとなっています。

- 研究は、投与量の最適化、副作用の最小化、およびその薬物動態の理解に焦点を当てています。

- エバーニマイシンは、工業用抗生物質としての可能性を秘めており、大規模生産、費用対効果、製剤に関する研究が進められています。

類似化合物との比較

エバーニマイシンは、その独自の構造と活性により際立っています。 アビラマイシンなどの他のリボソーム標的抗生物質と一部の共通点がありますが、その独自の結合部位が特徴です 。 アビラマイシンやその他のオルソマイシンなど、類似の化合物が存在しますが、エバーニマイシンと同じ作用機序や活性スペクトルを持つものは存在しません。

特性

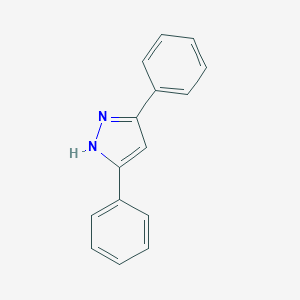

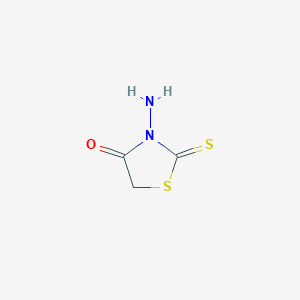

IUPAC Name |

3-amino-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS2/c4-5-2(6)1-8-3(5)7/h1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUUHLDYMKTVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061691 | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-16-0 | |

| Record name | 3-Aminorhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminorhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminorhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinone, 3-amino-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminorhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSE5X2C0RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-aminorhodanine?

A1: The molecular formula of 3-aminorhodanine is C3H4N2OS2, and its molecular weight is 132.19 g/mol. []

Q2: What are the key spectroscopic features of 3-aminorhodanine?

A2: Spectroscopic studies, including Raman and infrared spectroscopy, have been instrumental in characterizing 3-aminorhodanine. Key features include:

- N-H Vibrations: Deuteriation studies distinguish N-H vibrations, confirming the presence of the amine group. [, ]

- Amide and Thioamide Modes: Specific bands are assigned to the amide I, II, and thioamide II, III modes, providing insights into the electronic structure of the molecule. [, ]

- C=C Stretching Modes: A band at ~1566 cm-1, attributed to C=C stretching, appears in SERS studies, suggesting potential dimer formation upon interaction with metal substrates. []

Q3: How does 3-aminorhodanine react with aldehydes?

A3: 3-Aminorhodanine readily reacts with aldehydes, exhibiting dual reactivity:

- Condensation at the 5-methylene group: This reaction typically leads to the formation of 5-arylidene or 5-alkylidene derivatives. [, , , , ]

- Schiff base formation at the 3-amino group: This reaction pathway often requires specific conditions and can lead to the formation of Schiff base derivatives. [, ]

Q4: Can 3-aminorhodanine be used in multicomponent reactions?

A4: Yes, 3-aminorhodanine participates in multicomponent reactions, showcasing its versatility:

- Reaction with dialkyl acetylenedicarboxylates and triphenylphosphine: This three-component reaction yields alkyl (5-oxo-2-thioxo-[1,3,4]thiadiazinan-6-ylidene)acetates. [, ]

- One-pot reaction with isatin and aromatic aldehydes: This reaction leads to the formation of hybrid molecules with potential kinase inhibitory activity. []

Q5: What are the key intermediates involved in reactions of 3-aminorhodanine with acetylenic esters and triphenylphosphine?

A5: These reactions involve the formation of reactive zwitterionic intermediates from the interaction between triphenylphosphine and dialkyl acetylenedicarboxylates. These intermediates are then protonated by 3-aminorhodanine, followed by the addition of the conjugate anion of 3-aminorhodanine to the resulting vinylphosphonium cation. [, ]

Q6: Can 3-aminorhodanine be used to synthesize fused heterocycles?

A6: Yes, 3-aminorhodanine serves as a versatile building block for the synthesis of diverse fused heterocyclic systems, including:

- Thiazolo[3,4-c]oxadiazines: Reaction of 3-aminorhodanine with π-deficient compounds leads to the formation of these fused heterocycles. []

- 2,3-Dihydropyrazolo[5,1-b]thiazoles: Heating 3-aminorhodanines with ethyl 2-bromo-3,3-diethoxypropionate results in a tandem condensation-sulfur extrusion reaction, yielding these novel heterocycles. []

- Thiazolo[3,4-b][1,2,4]triazoles: These compounds are synthesized through reactions involving 3-aminothiazolidine-2-thion-4-one derivatives. []

Q7: What are the potential applications of 3-aminorhodanine derivatives?

A7: 3-Aminorhodanine derivatives exhibit a broad spectrum of biological activities, leading to their exploration as:

- Aldose reductase inhibitors: Certain 5-condensed 3-acylaminorhodanines have shown promising aldose reductase inhibitory activity. [, ]

- Antibacterial and antifungal agents: Derivatives of 1,3,4-oxadiazole, 3-aminorhodanine, 1,2,4-triazole, and 7H-(1,2,4)-triazol[3,4-b][1,3,4]thiadiazine derived from 3-aminorhodanine have demonstrated antibacterial, antimycotic, and antimitotic activities. []

- Antiparasitic agents: Hydrazones derived from 3-aminorhodanine exhibit potent activity against various parasites, including amoeba, trichomonas, leishmania, and plasmodium. []

Q8: What is the basis for the photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes?

A8: The photoresponsivity of 3-aminorhodanine thin films in n-GaAs diodes stems from the material's ability to absorb light, generating charge carriers that contribute to the photocurrent. This property makes 3-aminorhodanine a promising candidate for optoelectronic applications. []

Q9: How does 3-aminorhodanine interact with metal ions?

A9: 3-Aminorhodanine readily forms complexes with various metal ions, including Zn(II), Cd(II), Hg(II), Pd(II), Pd(IV), and Pt(II). This property has been utilized for analytical applications, as well as for developing sensors and materials for metal ion removal. [, , , ]

Q10: What is known about the stability of 3-aminorhodanine in different solvents?

A10: 3-Aminorhodanine exhibits varying stability in different solvents:

- Pyridine solutions: 5-Unsubstituted rhodanines, including 3-aminorhodanine, show instability in pyridine solutions. []

Q11: Have computational methods been used to study 3-aminorhodanine and its derivatives?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to:

- Optimize geometries and calculate vibrational frequencies: This enables detailed vibrational band assignments and provides insights into the molecular structure of 3-aminorhodanine and its derivatives. [, ]

- Investigate dimer formation: DFT calculations on dimers of rhodanine derivatives suggest that a specific band in the SERS spectra can be assigned to C=C stretching modes, supporting the hypothesis of dimer formation on metal substrates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B73984.png)